4-Ethylaniline

Catalog No.
S597633
CAS No.
589-16-2
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylaniline

CAS Number

589-16-2

Product Name

4-Ethylaniline

IUPAC Name

4-ethylaniline

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3

InChI Key

HRXZRAXKKNUKRF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N

Synonyms

4-ethylaniline

Canonical SMILES

CCC1=CC=C(C=C1)N

Organic Synthesis

  • Precursor for other chemicals: 4-Ethylaniline serves as a valuable starting material for the synthesis of various other chemicals, including pharmaceuticals, dyes, and pesticides. Its reactive amine group allows for further modification through various coupling reactions and functional group transformations [].
  • Study of reaction mechanisms: Due to its well-defined structure and reactivity, 4-ethylaniline is often employed in fundamental research to study reaction mechanisms. Scientists can investigate the behavior of aromatic amines and understand their interactions with different reagents under controlled conditions [].

Material Science

  • Development of polymers: The presence of both the aromatic ring and the amine group in 4-ethylaniline makes it a suitable candidate for the development of novel polymers. Researchers can incorporate it into polymer chains to impart specific properties, such as improved conductivity, adhesion, or thermal stability [].
  • Organic electronics: 4-Ethylaniline is being explored in the field of organic electronics due to its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to conduct electricity and form stable films with desired electronic properties makes it a promising material for these applications [].

Environmental Science

  • Environmental monitoring: 4-Ethylaniline can be used as a marker compound in environmental monitoring studies. Its presence in certain environments can indicate potential contamination from industrial processes or agricultural activities [].
  • Degradation studies: Researchers utilize 4-ethylaniline to investigate the degradation processes of various organic contaminants in the environment. By studying its breakdown pathways, scientists can gain insights into the fate of other similar compounds in different environmental conditions [].

4-Ethylaniline, also known as para-ethylaniline or 4-aminoethylbenzene, is an organic compound belonging to the class of anilines and substituted anilines. Its chemical formula is C8H11NC_8H_{11}N, with a molecular weight of approximately 121.18 g/mol. The compound features an ethyl group attached to the nitrogen of the aniline moiety, which significantly influences its chemical properties and reactivity. It appears as a colorless to light yellow liquid with a characteristic aromatic odor and is soluble in organic solvents but less so in water .

  • 4-Ethylaniline is a hazardous compound. It is harmful if swallowed or absorbed through the skin and causes skin and eye irritation [].
  • It is also a combustible liquid, posing a fire hazard [].
  • When handling 4-ethylaniline, it's crucial to follow proper safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].
Typical of amines and aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of the amino group activates the aromatic ring, allowing for substitution reactions with electrophiles.
  • N-Alkylation: It can undergo N-alkylation reactions, where the nitrogen atom is alkylated by alkyl halides or other electrophiles.
  • Diazotization: Under acidic conditions, 4-ethylaniline can be converted into diazonium salts, which can further react to form azo compounds.

These reactions are crucial for synthesizing various derivatives and functionalized compounds .

Research indicates that 4-ethylaniline exhibits biological activity, particularly in its potential toxicity. It has been classified as harmful if swallowed and toxic upon skin contact. It may cause skin irritation and serious eye irritation upon exposure . Additionally, studies have explored its effects on cellular systems, indicating possible mutagenic properties, which necessitate careful handling in laboratory and industrial settings .

Several methods have been developed for synthesizing 4-ethylaniline:

  • Reduction of Nitro Compounds: One common method involves the reduction of 4-nitroethylbenzene using catalytic hydrogenation or chemical reducing agents.
  • Alkylation of Aniline: Another approach includes the alkylation of aniline with ethyl halides under basic conditions.
  • One-Pot Multicomponent Reactions: Recent studies have explored one-pot reactions involving various reagents to synthesize 4-ethylaniline efficiently .

4-Ethylaniline finds applications across several fields:

  • Dyes and Pigments: It serves as a precursor in the synthesis of azo dyes and pigments due to its ability to form diazonium salts.
  • Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical agents.
  • Chemical Intermediates: It acts as an intermediate in the production of agrochemicals and other organic compounds.

These applications leverage its reactivity and ability to undergo further transformations in chemical synthesis .

Studies on 4-ethylaniline's interactions focus primarily on its toxicological profile. Research has shown that it can interact with biological macromolecules, leading to potential mutagenic effects. Understanding these interactions is critical for assessing its safety in industrial applications and determining appropriate handling measures. Furthermore, its reactivity with electrophiles makes it a subject of interest in designing new compounds for medicinal chemistry .

4-Ethylaniline shares structural similarities with several other compounds within the aniline family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
4-MethylanilineC7H9NC_7H_9NMethyl group instead of ethyl; used in dye synthesis.
N-EthylanilineC8H11NC_8H_{11}NEthyl group attached to nitrogen; different reactivity profile.
AnilineC6H7NC_6H_7NNo substituents on the benzene ring; serves as a fundamental building block for many chemicals.
2-EthylanilineC8H11NC_8H_{11}NEthyl group at the ortho position; different steric effects compared to 4-ethylaniline.

The unique positioning of the ethyl group in 4-ethylaniline enhances its reactivity compared to other substituted anilines, making it particularly valuable in synthetic organic chemistry and industrial applications .

XLogP3

2

Boiling Point

217.5 °C

LogP

1.96 (LogP)

Melting Point

-4.8 °C

UNII

MHX72W1ZQV

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.65%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (89.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.14 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

589-16-2

Wikipedia

4-ethylaniline

General Manufacturing Information

Benzenamine, 4-ethyl-: ACTIVE

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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